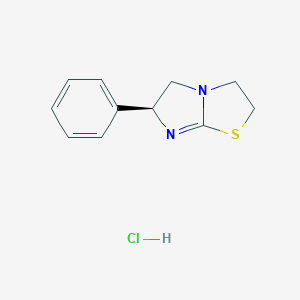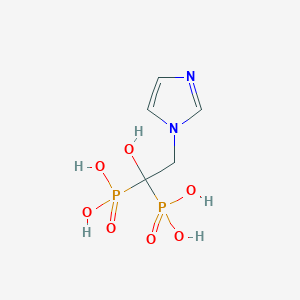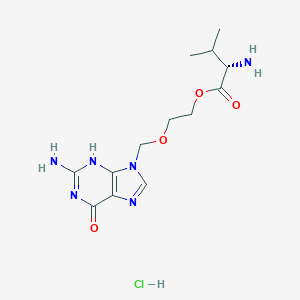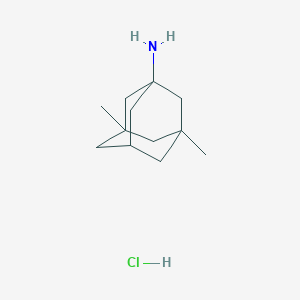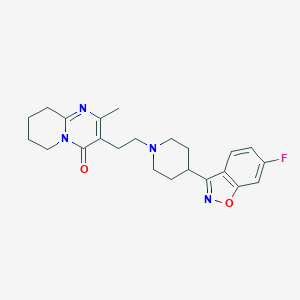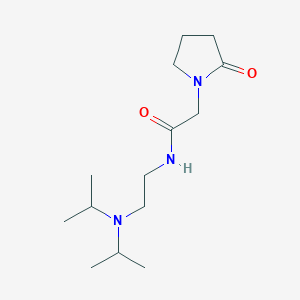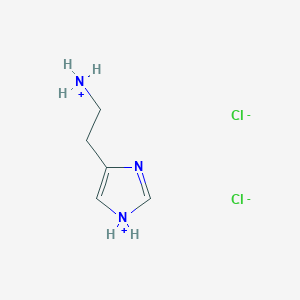
Histamine dihydrochloride
概览
描述
Histamine dihydrochloride is a compound derived from histamine, a biogenic amine playing a crucial role in numerous physiological and pathological responses, including allergy, inflammation, gastric acid secretion, and neurotransmission. Histamine synthesis is primarily mediated by the enzyme L-histidine decarboxylase (HDC), which catalyzes the decarboxylation of L-histidine (Tanaka & Ichikawa, 2010).
Synthesis Analysis
The synthesis of histamine involves the decarboxylation of the amino acid histidine, a reaction facilitated by the enzyme HDC. This process is crucial for the generation of histamine in biological systems and is regulated at multiple levels, including transcriptional and post-translational modifications (Tanaka & Ichikawa, 2010).
Molecular Structure Analysis
Histamine is characterized by its imidazole ring, which plays a key role in its interactions with histamine receptors. The structural features of histamine, including the dihydrochloride salt form, are essential for its biological activity and receptor affinity. Unfortunately, specific details on the molecular structure of histamine dihydrochloride in the recent literature are scarce within the provided context.
Chemical Reactions and Properties
Histamine participates in various chemical reactions, primarily through its interactions with specific histamine receptors (H1, H2, H3, and H4). These interactions trigger different biological responses based on the receptor type and tissue location. Histamine's chemical properties, such as its ability to bind and activate receptors, underlie its roles in physiological and pathological processes (Tanaka & Ichikawa, 2010).
科研应用
Immunotherapeutic Applications in Cancer Treatment
Histamine dihydrochloride is recognized for its potential as an immunotherapeutic agent in cancer treatment. It exerts a protective effect on natural killer and T cells from oxidative damage by inhibiting reactive oxygen species formation via histamine H2 receptors. This property is crucial in optimizing the cytokine-induced activation of these immune cells. Notably, clinical trials have shown that when combined with immunotherapy, histamine dihydrochloride can enhance treatment outcomes in various cancers, including acute myeloid leukemia (AML), malignant melanoma, and renal cell carcinoma. For instance, in patients with metastatic malignant melanoma, the combination of histamine dihydrochloride with immunotherapy has resulted in improved remission rates and increased survival. However, results are less promising for other solid tumors, particularly advanced renal cell carcinoma. An international Phase III trial highlighted that maintenance therapy with histamine dihydrochloride and interleukin-2 (IL-2) improved leukemia-free survival in AML patients, although its impact on overall survival warrants further exploration (Perz & Ho, 2008).
Role in Attenuating Pain Behavior in Neuropathic Animals
Research has also explored the role of histamine dihydrochloride in attenuating pain behavior in neuropathic animals. Studies indicate that spinal administration of histamine dihydrochloride can selectively attenuate mechanical hypersensitivity and ongoing pain in neuropathy. This effect is mediated through interactions with histamine H2 and GABA(A) receptors, along with co-activation of spinal α1-adrenoceptors, particularly in the context of neuropathy-induced conditions (Wei et al., 2016).
Enhancement of Detection in Biomedicine and Food Science
Histamine dihydrochloride has also been part of innovative approaches in biomedicine and food science. A study reported a method to detect histamine dihydrochloride at low concentrations using gold nanostars in colloidal aqueous solutions as a highly active SERS (surface-enhanced Raman scattering) platform. This method demonstrated the capability to amplify the Raman signal of histamine, showcasing the potential of the technique in detecting low concentrations of this amine molecule, which has applications in biomedicine and food science (Kolosovas-Machuca et al., 2019).
Safety And Hazards
未来方向
性质
IUPAC Name |
2-(1H-imidazol-5-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3.2ClH/c6-2-1-5-3-7-4-8-5;;/h3-4H,1-2,6H2,(H,7,8);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZMYIBUHIPZOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1058767 | |
| Record name | 1H-Imidazole-4-ethanamine, dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1058767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Histamine dihydrochloride | |
CAS RN |
56-92-8 | |
| Record name | Histamine dihydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Imidazole-5-ethanamine, hydrochloride (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Imidazole-4-ethanamine, dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1058767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-imidazol-4-ylethylamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.272 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HISTAMINE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3POA0Q644U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。






